ethyl [4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chlorinated and methylated phenyl groups, and an ethyl acetate moiety. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole core.
Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorinated and methylated phenyl groups.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the implementation of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE can be compared with other pyrazole derivatives, such as:
ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]PROPIONATE: Similar structure but with a propionate ester instead of acetate.
METHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with a methyl ester instead of ethyl.
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETIC ACID: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of ETHYL 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-26-18(25)13-24-21(17-11-7-15(3)8-12-17)19(22)20(23-24)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3 |
InChI Key |
DQXUACNBOGHMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)C)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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